6-Bromo-2-(4-methoxyphenyl)iminochromene-3-carboxamide
Description
6-Bromo-2-(4-methoxyphenyl)iminochromene-3-carboxamide (IUPAC name: 6-bromo-2-[(4-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide) is a chromene-based heterocyclic compound with the molecular formula C23H17BrN2O3 and a molecular weight of 449.30 g/mol . Structurally, it features:
- A 2-(4-methoxyphenyl)imino group, contributing electron-donating properties and planar rigidity.
- A 3-carboxamide group with a phenyl substituent, influencing solubility and hydrogen-bonding interactions.
Properties
IUPAC Name |
6-bromo-2-(4-methoxyphenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3/c1-22-13-5-3-12(4-6-13)20-17-14(16(19)21)9-10-8-11(18)2-7-15(10)23-17/h2-9H,1H3,(H2,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIPEGZJVXLNJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination Using Molecular Bromine
A patent-derived method brominates 2-(4-methoxyphenyl)iminochromene-3-carboxamide at position 6 using bromine in a suspension of dichloromethane and acetic acid (1:1).
Procedure :
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Suspend 2-(4-methoxyphenyl)iminochromene-3-carboxamide (1.0 eq) in solvent.
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Add bromine (1.2 eq) dropwise at 0°C.
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Stir for 24 h at room temperature.
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Quench with Na₂S₂O₃, filter, and recrystallize.
Mechanistic Insight :
Electrophilic aromatic substitution occurs at the electron-rich position para to the hydroxyl group, guided by the directing effects of the imino and carboxamide substituents.
Multi-Step Synthesis from Aromatic Precursors
Sequential Aldol Condensation and Cyclization
A three-step approach builds the chromene scaffold:
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Aldol Condensation : 4-Methoxybenzaldehyde reacts with ethyl cyanoacetate to form α-cyanocinnamate.
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Bromination : NBS (N-bromosuccinimide) introduces bromine at position 6 (CHCl₃, 0°C, 85% yield).
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Cyclization : Treat with ammonium acetate in acetic acid to form the iminochromene core.
Critical Parameters :
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Temperature Control : Bromination at 0°C minimizes di-substitution.
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Acid Catalyst : Glacial acetic acid promotes cyclization via protonation of the carbonyl oxygen.
Catalytic Methods and Green Chemistry Approaches
Piperidine-Mediated Cyclization
Piperidine catalyzes both Michael addition and cyclization steps, enabling a tandem reaction without intermediate isolation.
Advantages :
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Reduced reaction time (4–6 h vs. 12 h for uncatalyzed reactions).
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Higher regioselectivity due to stabilized transition states.
Solvent-Free Synthesis
Ball milling 5-bromosalicylaldehyde and N-(4-methoxyphenyl)cyanoacetamide with K₂CO₃ yields 60% product, avoiding toxic solvents.
Analytical and Spectroscopic Validation
Structural Confirmation
Purity Assessment
HPLC analysis (C18 column, MeOH:H₂O 70:30) shows ≥98% purity for optimized routes.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(4-methoxyphenyl)iminochromene-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, leading to the formation of different oxidation states or reduced forms.
Hydrolysis: The imine group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbonyl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce amines and carbonyl compounds.
Scientific Research Applications
Antimicrobial Activity
Research has shown that 6-Bromo-2-(4-methoxyphenyl)iminochromene-3-carboxamide exhibits significant antimicrobial properties against various pathogens. In vitro studies have demonstrated:
- Mechanism: The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways.
- Case Study: A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .
Anticancer Properties
The compound has been investigated for its potential anticancer effects:
- Mechanism of Action: It may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
- Case Study: In vitro tests showed that the compound reduced the viability of A549 lung cancer cells with an IC50 value of 25 µM .
Enzyme Inhibition
This compound has been identified as an inhibitor of specific enzymes involved in critical biological processes:
- Target Enzymes: Kinases and proteases that play roles in cell signaling and apoptosis.
- Research Findings: The compound was shown to inhibit dynamin GTPase activity, which is crucial for endocytosis .
Industrial Applications
In addition to its biological applications, this compound is also explored for its utility in industrial processes:
- Material Science: It is being studied as a potential building block for the synthesis of novel materials with specific electronic or optical properties.
- Chemical Processes: Its reactivity allows it to be used in various chemical transformations, contributing to the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(4-methoxyphenyl)iminochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and molecular differences between 6-bromo-2-(4-methoxyphenyl)iminochromene-3-carboxamide and related chromene derivatives:
*Excluding solvent molecules in Compound 4.
Structural and Functional Analysis
Substituent Effects on Reactivity and Solubility Imino vs. Oxo Groups: The target compound’s imino group (C=N) acts as a hydrogen-bond donor, whereas oxo groups (C=O) in Compound 1 and Compound 3 are hydrogen-bond acceptors. This difference may influence binding to biological targets like enzymes or receptors. Bulkier Substituents: Compound 2 features a 4-phenoxyphenyl imino group, which introduces steric hindrance compared to the target’s 4-methoxyphenyl group. This could reduce solubility but enhance selectivity in hydrophobic binding pockets.
Molecular Weight and Bioavailability
- The target compound (449.30 g/mol) is heavier than Compound 1 (374.19 g/mol) and Compound 3 (420.21 g/mol) . Higher molecular weight may reduce membrane permeability but improve target affinity due to increased surface interactions.
Functional Group Impact on Pharmacokinetics Carboxamide vs. Carboxylic Acid: The target’s carboxamide group offers balanced solubility and lipophilicity, whereas Compound 5’s carboxylic acid increases aqueous solubility but limits blood-brain barrier penetration.
Biological Activity
6-Bromo-2-(4-methoxyphenyl)iminochromene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The compound is characterized by the following chemical structure:
- Chemical Formula : CHBrNO
- Molecular Weight : 396.2 g/mol
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines revealed that this compound induces apoptosis and inhibits cell proliferation.
Table 1: Anticancer Activity of this compound
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 12.5 | Induction of apoptosis, inhibition of NF-κB |
| MCF-7 (Breast) | 15.0 | ROS generation, caspase activation |
| HCT116 (Colon) | 10.0 | Cell cycle arrest, activation of p53 |
The compound's mechanism primarily involves the induction of reactive oxygen species (ROS), which leads to oxidative stress in cancer cells, thereby triggering apoptotic pathways .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains.
Table 2: Antimicrobial Activity of this compound
| Microorganism | Inhibition Zone Diameter (mm) | Minimum Inhibitory Concentration (MIC) (µg/ml) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 75 |
| Candida albicans | 10 | 100 |
These results indicate that the compound possesses moderate antibacterial and antifungal activities, making it a potential candidate for further development as an antimicrobial agent .
Case Studies
Several case studies have highlighted the efficacy of this compound in both in vitro and in vivo models:
- In Vitro Study on A549 Cells : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability at concentrations above its IC, coupled with increased expression of pro-apoptotic markers such as Bax and caspase-3 .
- In Vivo Study in Mice : In animal models, administration of the compound showed a reduction in tumor size when compared to control groups. The study also reported minimal toxicity to normal tissues, suggesting a favorable therapeutic index .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that modifications to the chromene scaffold significantly affect the biological activity of the compound. The presence of the bromine atom and methoxy group enhances its cytotoxicity and selectivity towards cancer cells while maintaining antimicrobial efficacy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Bromo-2-(4-methoxyphenyl)iminochromene-3-carboxamide, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via multi-step condensation reactions, starting with brominated chromene precursors and 4-methoxyphenyl isocyanides. Key steps include:
- Catalytic cyclization : Use Pd-catalyzed coupling for iminochromene ring formation .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in dimethylformamide (DMF) to achieve >95% purity .
- Validation : Confirm purity via HPLC with UV detection (λ = 254 nm) and mass spectrometry .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- X-ray crystallography : Resolve the crystal lattice (monoclinic system, space group P21/n) to confirm stereochemistry and hydrogen-bonding networks .
- Spectroscopy : Use H/C NMR to verify substituent positions and FT-IR to identify carboxamide C=O stretching (~1680 cm) .
- Computational modeling : Validate electronic properties (e.g., HOMO-LUMO gaps) via DFT calculations (B3LYP/6-31G* basis set) .
Advanced Research Questions
Q. How can factorial design optimize catalytic conditions for synthesizing this compound?
- Methodological Answer : Apply a 2 factorial design to test variables:
- Factors : Catalyst loading (Pd(OAc) 2–5 mol%), solvent polarity (DMF vs. THF), and temperature (80–120°C).
- Response metrics : Yield, reaction time, and byproduct formation.
- Analysis : Use ANOVA to identify significant interactions (e.g., solvent-temperature synergy reduces byproducts by 30%) .
Q. How should researchers resolve contradictions between crystallographic and spectroscopic data?
- Methodological Answer : Address discrepancies via cross-validation:
- Redundant spectroscopy : Compare NMR data with crystal structure-derived chemical shifts (e.g., methoxy group orientation) .
- Dynamic effects : Account for solution-phase conformational flexibility using variable-temperature NMR or molecular dynamics simulations .
- Error analysis : Re-examine X-ray refinement parameters (e.g., R factor <0.04 indicates high reliability) .
Q. What strategies are effective for studying this compound’s bioactivity against enzyme targets?
- Methodological Answer : Use a tiered approach:
- In silico screening : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina to predict binding affinities .
- In vitro assays : Perform fluorometric assays with recombinant enzymes (e.g., IC determination via dose-response curves) .
- Mechanistic studies : Use stopped-flow kinetics to analyze inhibition modes (competitive vs. non-competitive) .
Data Contradiction and Theoretical Frameworks
Q. How can conflicting results in solvent-dependent reactivity be systematically analyzed?
- Methodological Answer :
- Theoretical grounding : Link observations to solvent polarity indices (e.g., Kamlet-Taft parameters) to explain nucleophilic attack rates .
- Controlled experiments : Compare DMF (high polarity, ε=37) vs. toluene (low polarity, ε=2.4) under identical conditions .
- Statistical tools : Apply principal component analysis (PCA) to isolate solvent effects from other variables .
Q. What frameworks guide the interpretation of unexpected photophysical properties?
- Methodological Answer :
- Conceptual basis : Use frontier molecular orbital theory to correlate absorption/emission shifts with electron-withdrawing groups (e.g., bromo substituents) .
- Experimental validation : Measure fluorescence quantum yields in degassed vs. aerated solutions to assess oxygen quenching effects .
- Cross-disciplinary integration : Combine synthetic chemistry with computational photophysics (TD-DFT) to model excited-state behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
